molecular formula C16H13NO3S B2968331 4-(1,3-Benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid CAS No. 852851-67-3

4-(1,3-Benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid

Cat. No.: B2968331
CAS No.: 852851-67-3
M. Wt: 299.3 g/mol
InChI Key: FTNZCNLGUCNOKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-Benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid, or 4-BTFA for short, is an organic compound derived from the benzothiazole family of compounds. It is a heterocyclic compound with two heteroatoms, sulfur and oxygen, connected to a five-membered ring of carbon atoms. 4-BTFA has been studied extensively for its potential applications in scientific research, including its biochemical and physiological effects, as well as its advantages and limitations for lab experiments.

Scientific Research Applications

Regioselective Synthesis

  • A study discusses the use of similar compounds in the regioselective synthesis of novel polyfunctionally substituted pyrazolo[1,5-a]pyrimidines under solvent-free conditions, highlighting the potential of these compounds in facilitating efficient and environmentally friendly synthetic routes (Quiroga et al., 2007).

Antimicrobial Activity

  • Another research focuses on the microwave-assisted synthesis of new thiazolidinones starting from compounds similar to 4-(1,3-Benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid and their subsequent evaluation for antimicrobial activities. This suggests its potential in developing new antimicrobial agents (Sodha et al., 2003).

Photocatalysis

  • The modification of conjugated microporous poly-benzothiadiazoles, which are structurally related, for photosensitized singlet oxygen generation in water is another application. This research implies the compound's potential use in photocatalytic processes, particularly in environmental applications (Urakami et al., 2013).

Biomaterial Synthesis

  • A study discusses the synthesis of unique self-catalyzed bio-benzoxazine derived from novel renewable acid-containing diamines based on levulinic acid and furfurylamine, indicating the compound's potential in the creation of biomaterials (Zhu et al., 2020).

Molecular Orientation Studies

  • Research into the effect of molecular orientation on the stability of hydrogen-bonded benzoic acid dimers, involving liquid-crystalline benzoic acid derivatives, presents an opportunity for the compound in studying molecular interactions and orientations (Kato et al., 1993).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-(1,3-Benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid involves the synthesis of the benzothiazole and furan rings separately, followed by their coupling with a pent-4-enoic acid derivative.", "Starting Materials": [ "2-aminobenzenethiol", "2-bromoacetic acid", "furan-2-carbaldehyde", "ethyl acetoacetate", "sodium ethoxide", "sodium hydride", "acetic anhydride", "acetic acid", "sodium hydroxide", "methyl iodide", "pent-4-enoic acid" ], "Reaction": [ "Synthesis of benzothiazole ring:", "- 2-aminobenzenethiol is reacted with 2-bromoacetic acid in the presence of sodium ethoxide to form 2-(2-carboxyethylsulfanyl)benzoic acid", "- The carboxylic acid group is then protected with acetic anhydride to form the corresponding acetic ester", "- The ester is then cyclized with sodium hydride to form the benzothiazole ring", "Synthesis of furan ring:", "- Furan-2-carbaldehyde is reacted with ethyl acetoacetate in the presence of sodium ethoxide to form 5-(furan-2-yl)pent-2,4-dienoic acid", "- The acid is then decarboxylated with sodium hydroxide to form 5-(furan-2-yl)pent-4-enoic acid", "Coupling of benzothiazole and furan rings:", "- The benzothiazole and furan rings are coupled with methyl iodide in the presence of sodium hydride to form 4-(1,3-Benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid" ] }

852851-67-3

Molecular Formula

C16H13NO3S

Molecular Weight

299.3 g/mol

IUPAC Name

4-(1,3-benzothiazol-2-yl)-5-(furan-2-yl)pent-4-enoic acid

InChI

InChI=1S/C16H13NO3S/c18-15(19)8-7-11(10-12-4-3-9-20-12)16-17-13-5-1-2-6-14(13)21-16/h1-6,9-10H,7-8H2,(H,18,19)

InChI Key

FTNZCNLGUCNOKN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CO3)CCC(=O)O

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(=CC3=CC=CO3)CCC(=O)O

solubility

soluble

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.